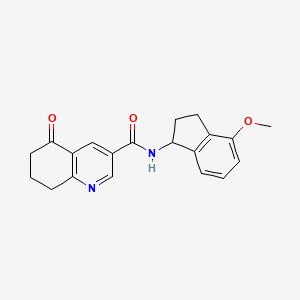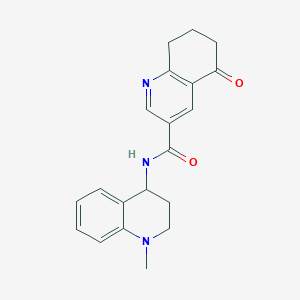![molecular formula C16H21N3O3 B7435752 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide, also known as HMCB, is a novel compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action and physiological effects. In
Mécanisme D'action
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide exerts its effects by targeting the microtubule network in cells. Microtubules are essential for cell division and are a target for many anticancer drugs. 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide binds to the colchicine site on the microtubules, preventing their polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. Studies have shown that 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor involved in inflammation. 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide is its potential as a new drug candidate for the treatment of cancer and other diseases. Its mechanism of action is different from other microtubule-targeting drugs, making it a promising candidate for combination therapy. However, one limitation of 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide is its solubility in aqueous solutions, which can make it difficult to use in experiments.
Orientations Futures
Future research on 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide could focus on its potential as a new drug candidate for the treatment of cancer and other diseases. Studies could explore its mechanism of action in more detail and investigate its potential for combination therapy with other anticancer drugs. Further research could also explore its anti-inflammatory and neuroprotective effects, and its potential for the treatment of neurological disorders. Additionally, studies could investigate ways to improve its solubility in aqueous solutions to make it more useful in experiments.
Méthodes De Synthèse
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitroaniline with cyclohexanone and formaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with 1,2-diaminobenzene in the presence of acetic acid to yield 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide. Other methods of synthesis include the reaction of 4-chloro-2-nitroaniline with formaldehyde and cyclohexylamine in the presence of sodium borohydride.
Applications De Recherche Scientifique
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Studies have shown that 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide can inhibit the growth of cancer cells by targeting the microtubule network and inducing cell cycle arrest. 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-8-10-4-6-11(7-5-10)17-16(22)12-2-1-3-13-15(12)19-14(9-21)18-13/h1-3,10-11,20-21H,4-9H2,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZEBBRDMXUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=C3C(=CC=C2)NC(=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)



![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)